molecular formula C22H16Cl2N2O2S B5163563 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide

Cat. No. B5163563
M. Wt: 443.3 g/mol
InChI Key: RNUQKGDLAVVKME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BML-275 and belongs to the class of benzamide derivatives. BML-275 is a potent and selective inhibitor of AMP-activated protein kinase (AMPK), which plays a critical role in regulating cellular energy homeostasis.

Mechanism of Action

BML-275 acts as a competitive inhibitor of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide, binding to the catalytic subunit of the enzyme and preventing its activation by upstream kinases. This results in a decrease in the phosphorylation of downstream targets of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide, such as acetyl-CoA carboxylase (ACC) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), which are involved in lipid and cholesterol synthesis, respectively.
Biochemical and Physiological Effects
BML-275 has been shown to have a range of biochemical and physiological effects, depending on the cell type and experimental conditions. In general, BML-275 inhibits cellular energy metabolism and promotes catabolic processes such as autophagy and apoptosis. BML-275 has also been shown to have anti-inflammatory effects, possibly through inhibition of the NF-κB signaling pathway.

Advantages and Limitations for Lab Experiments

One advantage of using BML-275 in lab experiments is its high potency and selectivity for N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide inhibition. This allows for precise modulation of cellular energy metabolism and downstream signaling pathways. However, one limitation of using BML-275 is its potential off-target effects, as it may inhibit other kinases and enzymes at high concentrations.

Future Directions

There are several future directions for research on BML-275 and its potential applications. One area of interest is the role of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide in cancer metabolism and the potential use of BML-275 as a therapeutic agent in cancer treatment. Another area of interest is the development of more selective and potent N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide inhibitors based on the structure of BML-275. Finally, further investigation is needed to understand the potential side effects and toxicity of BML-275 in vivo, as well as its pharmacokinetic properties and potential for clinical use.

Synthesis Methods

The synthesis of BML-275 involves a series of chemical reactions, starting with the condensation of 2-methyl-5-nitrophenylacetic acid with 2-aminobenzothiazole to form the intermediate compound, 2-methyl-5-(2-benzothiazolyl)phenylacetic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 3,5-dichloro-4-methoxyaniline in the presence of a base to yield BML-275.

Scientific Research Applications

BML-275 has been widely used in scientific research to investigate the role of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide in various cellular processes, including metabolism, autophagy, and inflammation. N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide is a key regulator of cellular energy metabolism and is activated under conditions of energy stress, such as nutrient deprivation and exercise. BML-275 has been shown to inhibit the activity of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide and thereby alter cellular metabolism and energy utilization.

properties

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O2S/c1-12-7-8-13(22-26-17-5-3-4-6-19(17)29-22)11-18(12)25-21(27)14-9-15(23)20(28-2)16(24)10-14/h3-11H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUQKGDLAVVKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=C(C(=C4)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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